2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate

Catalog No.
S708701
CAS No.
66270-97-1
M.F
C17H15BrO3
M. Wt
347.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)aceta...

CAS Number

66270-97-1

Product Name

2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate

IUPAC Name

phenacyl 2-[4-(bromomethyl)phenyl]acetate

Molecular Formula

C17H15BrO3

Molecular Weight

347.2 g/mol

InChI

InChI=1S/C17H15BrO3/c18-11-14-8-6-13(7-9-14)10-17(20)21-12-16(19)15-4-2-1-3-5-15/h1-9H,10-12H2

InChI Key

BUQPIKAEKYNDAS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=C(C=C2)CBr

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=C(C=C2)CBr

2-Oxo-2-phenylethyl 2-(4-(bromomethyl)phenyl)acetate, also known as phenacyl-2-(4-bromomethyl)phenyl acetate, is an organic compound with the chemical formula C17H15BrO3. Information on its origin and specific significance in scientific research is currently limited. However, its structure suggests potential applications in areas like organic synthesis due to the presence of reactive functional groups [].


Molecular Structure Analysis

The key features of the molecule include:

  • Ester linkage: The compound contains an ester group (C-O-O-C) formed between a phenylacetic acid (PhCH2COOH) and a benzyl alcohol (PhCH2OH) with a bromine (Br) substitution on the para position of the phenyl ring (attached to the fourth carbon) [].
  • Bromomethyl group: The presence of a bromomethyl group (CH2Br) provides a reactive site for further functionalization [].
  • Aromatic rings: Two phenyl rings (Ph) are present, contributing to the overall hydrophobicity of the molecule [].

Chemical Reactions Analysis

  • Nucleophilic substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, allowing for the attachment of new functional groups.

For example, with a nucleophile (Nu), the reaction could be:

PhCH2COOCH2PhCH2Br + Nu -> PhCH2COOCH2PhCH2Nu + Br- (Eq. 1)

  • Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to regenerate the phenylacetic acid and benzyl alcohol components.

PhCH2COOCH2PhCH2Br + H2O -> PhCH2COOH + PhCH2OH + HBr (Eq. 2)


Physical And Chemical Properties Analysis

  • Solid state: The presence of two aromatic rings and the ester linkage suggests a solid state at room temperature [].
  • Solubility: The compound likely exhibits moderate solubility in organic solvents due to the aromatic rings and limited polarity compared to fully aqueous environments [].
  • Stability: The ester bond is generally stable under neutral conditions but can hydrolyze under acidic or basic conditions. The bromomethyl group might be susceptible to nucleophilic attack depending on the reaction conditions.

Due to the limited information on this specific compound, it's important to handle it with caution assuming similar properties to its constituent parts. Here are some general safety considerations:

  • Potential irritant: The compound might irritate skin and eyes upon contact [].
  • Suspected moderate toxicity: Organic compounds with similar structures can exhibit moderate toxicity. Always handle unknown compounds with appropriate personal protective equipment (PPE) [].

Currently Available Information:

  • Scientific databases like PubChem () primarily focus on the compound's identity, structure, and basic properties.
  • Supplier websites often deal with the product's availability and specifications, not research applications ().

Potential Research Areas:

Based on the compound's structure, some potential research areas can be hypothesized:

  • Organic synthesis: The presence of a bromomethyl group suggests potential use as a building block in organic synthesis for creating more complex molecules.
  • Medicinal chemistry: The combination of a phenyl group, a carbonyl group, and an ester linkage could be of interest for researchers exploring new bioactive compounds. However, there's no evidence to confirm this specific application.

XLogP3

3.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Oxo-2-phenylethyl [4-(bromomethyl)phenyl]acetate

Dates

Modify: 2023-08-15

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